N-cyclobutyl-2-(morpholin-2-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-cyclobutyl-2-morpholin-2-ylacetamide |
InChI |
InChI=1S/C10H18N2O2/c13-10(12-8-2-1-3-8)6-9-7-11-4-5-14-9/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
HKFMWVDNEFKSSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)CC2CNCCO2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Cyclobutyl 2 Morpholin 2 Yl Acetamide and Its Derivatives
Classical Organic Synthesis Approaches
The assembly of N-cyclobutyl-2-(morpholin-2-yl)acetamide can be approached through a series of well-established organic reactions. A logical retrosynthetic analysis suggests the disconnection of the amide bond, leading to two key precursors: cyclobutylamine (B51885) and a derivative of 2-(morpholin-2-yl)acetic acid.
Amide Bond Formation Reactions
The crucial step in the synthesis is the formation of the amide linkage between the carboxylic acid group of a 2-(morpholin-2-yl)acetic acid precursor and the amino group of cyclobutylamine. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, the use of coupling reagents is the preferred method to facilitate this transformation under milder conditions. rsc.org
A variety of coupling reagents are available to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. sigmaaldrich.com These reagents effectively mediate the formation of the amide bond with high yields. wikipedia.org The choice of coupling reagent and reaction conditions can be optimized to ensure efficient conversion. sigmaaldrich.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent | Full Name | Activating Agent | By-product | Key Features |
|---|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | O-acylisourea | Dicyclohexylurea (DCU) | Highly effective, but the DCU by-product can be difficult to remove. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea | Water-soluble urea (B33335) derivative | The by-product is easily removed by aqueous work-up. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Active ester | Tetramethylurea | High coupling efficiency, often used for sterically hindered substrates. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Active ester | Tetramethylurea | Similar to HATU, widely used in peptide synthesis. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Active ester | Hexamethylphosphoramide (HMPA) derivative | Effective for difficult couplings, but by-products can be a concern. |
This table provides a summary of commonly used coupling reagents and their general characteristics.
Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides like DCC and EDC to suppress side reactions and improve the efficiency of the coupling process. rsc.org The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.
Incorporation of the Cyclobutyl Moiety
The cyclobutyl group is introduced into the final molecule through the use of cyclobutylamine as a starting material. Cyclobutylamine is a commercially available reagent, but it can also be synthesized through various methods. One common laboratory preparation involves the Hofmann rearrangement of cyclobutanecarboxamide. wikipedia.org Another efficient method is the Schmidt reaction of cyclobutanecarboxylic acid with sodium azide (B81097) in the presence of a strong acid. wikipedia.org More recent synthetic strategies also include photochemical reactions between olefin and imine compounds. banglajol.info
Once obtained, cyclobutylamine can be directly used in the amide coupling reaction with the activated 2-(morpholin-2-yl)acetic acid derivative to yield the target compound.
Introduction of the Morpholin-2-yl Moiety
The synthesis of the final carboxylic acid precursor, 2-(morpholin-2-yl)acetic acid, can be readily achieved by the hydrolysis of ethyl 2-morpholin-2-ylacetate under either acidic or basic conditions. This carboxylic acid can then be directly used in the amide bond formation step with cyclobutylamine.
For the de novo synthesis of the 2-substituted morpholine (B109124) ring, several strategies have been reported. These often involve the cyclization of appropriately functionalized amino alcohol precursors. nih.gov Palladium-catalyzed carboamination reactions of substituted ethanolamine (B43304) derivatives have also been shown to be an effective method for constructing the morpholine ring. researchgate.net
Stereoselective Synthesis of Chiral this compound Enantiomers
The morpholine ring in this compound contains a stereocenter at the C2 position. Consequently, the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods to control the configuration of this chiral center.
Asymmetric Catalysis in Morpholine Ring Construction
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral morpholines. nih.gov One of the most effective methods is the asymmetric hydrogenation of dehydromorpholine precursors. rsc.orgnih.gov This approach utilizes a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to selectively reduce the double bond in the dehydromorpholine ring, leading to the formation of one enantiomer in excess. rsc.orgnih.gov This method has been shown to produce a variety of 2-substituted chiral morpholines with high yields and excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov
Table 2: Asymmetric Hydrogenation of Dehydromorpholines
| Catalyst System | Substrate Scope | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| [Rh(cod)2]BF4 / SKP-Phos | Various 2-substituted dehydromorpholines | Up to 99% | rsc.org |
| [Rh(cod)2]BF4 / JosiPhos | Aromatic and aliphatic substituted dehydromorpholines | High | semanticscholar.org |
This table summarizes examples of catalyst systems used in the asymmetric hydrogenation for the synthesis of chiral 2-substituted morpholines.
Other asymmetric catalytic methods for constructing the chiral morpholine ring include intramolecular cyclization of nitrogen-tethered allenols catalyzed by rhodium complexes, which can produce highly substituted morpholines with excellent diastereoselectivity and enantioselectivity. rsc.org
Chiral Auxiliary Strategies
An alternative approach to stereoselective synthesis involves the use of chiral auxiliaries. rsc.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed. wikipedia.org
For the synthesis of a chiral 2-(morpholin-2-yl)acetic acid precursor, a chiral auxiliary could be attached to a simpler starting material to control the formation of the morpholine ring or the introduction of the acetic acid side chain. Commonly used chiral auxiliaries in asymmetric synthesis include Evans oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.orgwikipedia.orgresearchgate.netharvard.edublogspot.comnih.gov
For instance, an Evans oxazolidinone could be acylated with a fragment that will ultimately become the 2-(morpholin-2-yl)acetic acid side chain. wikipedia.orgresearchgate.netblogspot.com The chiral auxiliary would then direct a subsequent cyclization or substitution reaction to form the chiral morpholine ring with high diastereoselectivity. wikipedia.orgresearchgate.netblogspot.com Similarly, camphorsultam, known for its use in stereoselective alkylations and cycloadditions, could be employed to introduce the desired stereochemistry. wikipedia.orgnih.govorgsyn.org Pseudoephedrine has also been widely used as a chiral auxiliary in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids. nih.govharvard.edunih.gov
Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Class | Typical Applications | Removal Conditions |
|---|---|---|---|
| Evans Oxazolidinones | Oxazolidinone | Asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions | Hydrolysis (e.g., LiOH/H2O2) or reduction (e.g., LiBH4) |
| Camphorsultam | Sultam | Asymmetric alkylations, Michael additions, and cycloadditions | Acidic or basic hydrolysis |
| Pseudoephedrine | Amino alcohol | Asymmetric alkylation to form chiral carboxylic acids | Mild acidic hydrolysis |
This table provides an overview of common chiral auxiliaries and their general applications in asymmetric synthesis.
While specific examples of these auxiliaries in the synthesis of 2-(morpholin-2-yl)acetic acid are not extensively reported, their well-established utility in controlling stereochemistry in the synthesis of other N-heterocycles and carboxylic acid derivatives suggests their potential applicability in this context. researchgate.net
Resolution Techniques for Enantiomeric Separation
The presence of a stereocenter in the morpholine ring of this compound necessitates methods for the separation of its enantiomers, which is critical for understanding its biological activity. Standard resolution techniques applicable to chiral amines and amides could be employed.
One common approach is diastereomeric salt formation . This involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts. These salts, possessing different physical properties like solubility, can then be separated by fractional crystallization. Subsequent treatment of the separated diastereomers with a base would liberate the desired pure enantiomers.
Chiral chromatography offers a more direct and often more efficient method for enantiomeric separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool. The choice of the CSP is crucial and would likely be based on screening various commercially available columns that have proven effective for separating similar chiral amines or amides.
Enzymatic resolution could also be a viable strategy. Lipases are known to selectively acylate or deacylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.
Table 1: Potential Resolution Techniques for this compound
| Technique | Principle | Key Considerations |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Requires a suitable and cost-effective resolving agent; optimization of crystallization conditions is crucial. |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High efficiency and scalability; requires specialized equipment and development of a suitable mobile phase. |
| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer. | High enantioselectivity under mild conditions; enzyme selection and optimization are key. |
Advanced and Green Chemistry Methodologies for Synthesis Optimization
In line with modern pharmaceutical and chemical research, the application of green chemistry principles to the synthesis of this compound is of significant interest. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
The use of greener solvents is a primary consideration. Traditional solvents like dichloromethane (DCM) could potentially be replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). Water, where feasible, represents the ideal green solvent.
Catalytic methods are central to green synthesis. For the amide bond formation, instead of stoichiometric coupling reagents that generate significant waste, catalytic methods could be explored. For instance, direct amidation of a carboxylic acid precursor with cyclobutylamine catalyzed by boronic acids or other catalysts could be a more atom-economical approach.
The synthesis of the morpholine ring itself can be approached from a green perspective. Recent research has focused on the synthesis of morpholines from 1,2-amino alcohols using efficient and redox-neutral protocols. chemrxiv.org
Table 2: Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Application to Synthesis | Potential Benefits |
| Use of Safer Solvents | Replacing chlorinated solvents with bio-based or less toxic alternatives. | Reduced environmental impact and improved worker safety. |
| Atom Economy | Employing catalytic methods for amide bond formation. | Minimized waste generation and increased efficiency. |
| Energy Efficiency | Exploring microwave-assisted synthesis to reduce reaction times. | Faster reactions and lower energy consumption. |
| Use of Renewable Feedstocks | Investigating bio-derived starting materials for the synthesis of precursors. | Reduced reliance on fossil fuels. |
Optimization of Reaction Conditions and Yields for Research Scale Production
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound on a research scale. This typically involves a systematic study of various reaction parameters.
For the key amide coupling step between a morpholin-2-ylacetic acid derivative and cyclobutylamine, a screening of different coupling reagents , bases , and solvents would be necessary. Common coupling agents include carbodiimides like DCC or EDC, as well as phosphonium (B103445) or uronium-based reagents like BOP or HBTU. The choice of base, often a non-nucleophilic amine such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), can significantly influence the reaction rate and minimize side reactions.
The reaction temperature and concentration are also critical parameters to optimize. A design of experiments (DoE) approach could be systematically employed to identify the optimal combination of these variables to achieve the highest yield and purity.
Table 3: Parameters for Optimization of Amide Coupling Reaction
| Parameter | Variables to Screen | Desired Outcome |
| Coupling Reagent | EDC/HOBt, HATU, T3P | High conversion, minimal side products |
| Base | Triethylamine, DIPEA, N-methylmorpholine | Efficient acid scavenging, prevention of racemization |
| Solvent | Dichloromethane, Dimethylformamide, Acetonitrile | Good solubility of reactants, optimal reaction kinetics |
| Temperature | 0 °C to room temperature | Balance between reaction rate and stability of reagents |
| Concentration | 0.1 M to 1.0 M | Maximize throughput without precipitation issues |
An example from the literature on the optimization of a related acetamide (B32628) synthesis found that triethylamine was the best base and 1-butanol (B46404) was the ideal solvent. researchgate.net While not directly applicable to the target compound, this highlights the importance of solvent and base screening.
Exploratory Scale-Up Considerations and Process Chemistry for Potential Precursors
Transitioning a synthetic route from research scale to a larger, pre-clinical or manufacturing scale introduces a new set of challenges that fall under the realm of process chemistry. For the synthesis of this compound, early consideration of these factors for its key precursors, such as a protected morpholin-2-ylacetic acid and cyclobutylamine, is essential.
Key considerations for scale-up include:
Cost and Availability of Starting Materials: The economic viability of the synthesis is paramount. Readily available and inexpensive starting materials are preferred.
Safety of Reagents and Reactions: Highly toxic or explosive reagents should be avoided. The thermal stability of intermediates and the potential for runaway reactions must be assessed.
Process Robustness and Reproducibility: The synthetic route should be reliable and consistently produce the desired product in high yield and purity.
Purification Methods: Chromatographic purifications are often avoided on a large scale due to cost and solvent consumption. Crystallization or distillation are preferred methods for purification.
Waste Management: The environmental impact of the process must be considered, with a focus on minimizing and safely disposing of waste streams.
For the morpholine precursor, a scalable synthesis that avoids hazardous reagents and chromatographic purifications would be a primary goal. Similarly, the synthesis of cyclobutylamine should be evaluated for its efficiency and scalability.
Table 4: Scale-Up Considerations for Precursor Synthesis
| Factor | Consideration for Morpholine Precursor | Consideration for Cyclobutylamine |
| Reagent Selection | Avoidance of highly toxic or pyrophoric reagents. | Use of commercially available and cost-effective reagents. |
| Reaction Conditions | Preference for reactions at or near ambient temperature and pressure. | Robust reactions that are not sensitive to minor fluctuations in conditions. |
| Work-up and Isolation | Development of an efficient extraction and crystallization protocol. | Simple isolation procedures that minimize product loss. |
| Throughput | Optimization of reaction concentration and cycle time. | High-yielding steps to maximize overall process efficiency. |
By addressing these process chemistry considerations early in the development of the synthesis for this compound, a more seamless transition from laboratory to larger-scale production can be achieved.
Structural Elucidation and Advanced Spectroscopic Characterization of N Cyclobutyl 2 Morpholin 2 Yl Acetamide
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a critical first step in the structural elucidation of a novel compound, providing a highly accurate mass measurement that allows for the unambiguous determination of its elemental composition. For N-cyclobutyl-2-(morpholin-2-yl)acetamide, the molecular formula is established as C₁₀H₁₈N₂O₂.
The theoretical exact mass of the neutral molecule is calculated to be 198.1368 g/mol . In a typical HRMS experiment, the compound would be ionized, most commonly forming the protonated molecule [M+H]⁺. The expected m/z (mass-to-charge ratio) for this ion would be 199.1441. An experimental HRMS measurement yielding an m/z value within a very narrow tolerance (typically < 5 ppm) of this theoretical value would provide unequivocal confirmation of the compound's molecular formula.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₉N₂O₂⁺ | 199.1441 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of each atom.
1D NMR (¹H, ¹³C) for Structural Connectivity and Proton Environments
The ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton in the molecule. The cyclobutyl group would exhibit complex multiplets in the aliphatic region. The morpholine (B109124) ring protons would appear at varied chemical shifts due to the influence of the adjacent oxygen and nitrogen atoms. The amide N-H proton would likely appear as a doublet, coupling to the adjacent cyclobutyl methine proton.
The ¹³C NMR spectrum would complement the ¹H data, showing a signal for each unique carbon atom. The carbonyl carbon of the acetamide (B32628) group would be the most deshielded, appearing at a characteristic downfield shift (approx. 170-175 ppm). Carbons adjacent to the heteroatoms in the morpholine ring would also have distinctive chemical shifts.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amide N-H | 7.5 - 8.5 | d |
| Cyclobutyl C-H | 3.8 - 4.2 | m |
| Morpholine O-CH₂ | 3.5 - 4.0 | m |
| Morpholine N-CH₂ | 2.5 - 3.0 | m |
| Acetamide CH₂ | 2.2 - 2.6 | m |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Amide C=O | 170 - 175 |
| Morpholine O-CH₂ | 65 - 75 |
| Morpholine N-CH₂ | 45 - 55 |
| Acetamide CH₂ | 40 - 50 |
| Cyclobutyl CH | 45 - 55 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment and Proximity Mapping
To definitively assign all proton and carbon signals and map out the complete molecular structure, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the cyclobutyl and morpholine rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule, such as connecting the acetamide group to the morpholine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing valuable information about the three-dimensional conformation and stereochemistry of the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.
A strong, sharp absorption band around 1640-1680 cm⁻¹ would be indicative of the C=O (amide I band) stretching vibration. The N-H stretching vibration of the secondary amide would appear as a distinct band in the region of 3250-3350 cm⁻¹. Additionally, C-H stretching vibrations from the aliphatic cyclobutyl and morpholine groups would be observed around 2850-3000 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would also produce a characteristic band, typically in the 1050-1150 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amide (N-H) | Stretch | 3250 - 3350 |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
| Amide (C=O) | Stretch | 1640 - 1680 |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate structural confirmation. This technique maps the electron density of the crystal, revealing the precise spatial arrangement of every atom in the molecule. The resulting crystallographic data would yield bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional conformation in the solid state.
Furthermore, as the morpholin-2-yl moiety contains a stereocenter, the compound can exist as a pair of enantiomers. X-ray crystallography on a single crystal of an enantiomerically pure sample would determine the absolute stereochemistry (R or S configuration) of the chiral center.
Chiral Chromatography for Enantiomeric Purity Determination and Separation
Given the presence of a stereocenter, it is crucial to determine the enantiomeric purity of a given sample. Chiral chromatography is the standard method for separating and quantifying enantiomers. By using a chiral stationary phase, the two enantiomers of this compound would interact differently, leading to different retention times on the chromatography column. This allows for the baseline separation of the R and S enantiomers, enabling the determination of the enantiomeric excess (ee) of a sample and facilitating the isolation of each pure enantiomer for further study.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
Disclaimer: The following section discusses the theoretical application of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for the chiral analysis of this compound. Due to the absence of published experimental VCD and ECD data for this specific compound, the presented spectra and data tables are hypothetical and for illustrative purposes only. They are designed to demonstrate the principles of these techniques and their utility in determining the absolute configuration of chiral molecules.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that provide detailed three-dimensional structural information about chiral molecules in solution. wikipedia.org Unlike standard absorption spectroscopy (infrared and UV-Vis), which provides the same information for both enantiomers of a chiral compound, VCD and ECD spectra are sensitive to the absolute configuration. encyclopedia.pub The two enantiomers of a chiral molecule will produce VCD and ECD spectra that are mirror images of each other. nih.govnih.gov
VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions within the molecule. wikipedia.org This technique is particularly sensitive to the stereochemical arrangement of atoms and functional groups, making it an excellent tool for determining the absolute configuration of chiral molecules, even those lacking a traditional chromophore. nih.govresearchgate.net
ECD, the chiroptical counterpart to UV-Vis spectroscopy, measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. encyclopedia.pubfaccts.de The sign and intensity of the observed Cotton effects in an ECD spectrum are highly dependent on the spatial arrangement of chromophores and their interactions within the chiral framework of the molecule. nih.gov
For a molecule such as this compound, which possesses a stereocenter at the C2 position of the morpholine ring, VCD and ECD can be employed to unequivocally determine its absolute configuration as either (R) or (S). The methodology involves a synergistic approach combining experimental spectroscopy with quantum chemical calculations. researchgate.net
The process begins with the acquisition of experimental VCD and ECD spectra of an enantiomerically enriched sample of the compound. Concurrently, computational models of both the (R) and (S) enantiomers are generated. The conformational space of each enantiomer is thoroughly explored to identify the most stable, low-energy conformers. acs.org Subsequently, theoretical VCD and ECD spectra are calculated for each of these conformers, typically using Density Functional Theory (DFT) for VCD and Time-Dependent DFT (TD-DFT) for ECD. researchgate.netmdpi.com
The final theoretical spectrum for each enantiomer is obtained by a Boltzmann-weighted average of the spectra of its individual conformers. faccts.de By comparing the experimentally measured spectrum with the calculated spectra for the (R) and (S) enantiomers, a direct correlation can be established. nih.gov A good agreement between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized compound. mtoz-biolabs.com
Hypothetical VCD Spectroscopic Data
The VCD spectrum is particularly informative in the fingerprint region (approximately 1000-1800 cm⁻¹), where vibrations of various functional groups, such as C=O stretching, N-H bending, and C-H bending, occur. For this compound, the amide I band (primarily C=O stretch) would be a prominent feature and its VCD signal would be highly sensitive to the chiral environment.
Below is a hypothetical representation of the key VCD bands for the (R) and (S) enantiomers of this compound. The signs of the differential absorbance (ΔA) are opposite for the two enantiomers.
| Vibrational Mode | Frequency (cm⁻¹) | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) |
|---|---|---|---|
| N-H Stretch | 3350 | +2.5 | -2.5 |
| C-H Stretch (cyclobutyl) | 2980 | -4.1 | +4.1 |
| C-H Stretch (morpholine) | 2870 | +3.2 | -3.2 |
| Amide I (C=O Stretch) | 1650 | +8.7 | -8.7 |
| N-H Bend | 1550 | -5.3 | +5.3 |
| C-N Stretch | 1230 | +1.8 | -1.8 |
Hypothetical ECD Spectroscopic Data
The ECD spectrum of this compound would be primarily influenced by the electronic transitions of the amide chromophore. The n → π* and π → π* transitions of the acetamide group would give rise to characteristic Cotton effects.
The following table presents hypothetical ECD data for the (R) and (S) enantiomers, illustrating the mirror-image relationship between their spectra. The differential molar extinction coefficient (Δε) is a measure of the intensity of the ECD bands.
| Electronic Transition | Wavelength (nm) | (R)-Enantiomer Δε (L·mol⁻¹·cm⁻¹) | (S)-Enantiomer Δε (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| n → π | 225 | +1.8 | -1.8 |
| π → π | 195 | -3.5 | +3.5 |
Computational Chemistry and in Silico Predictive Modeling of N Cyclobutyl 2 Morpholin 2 Yl Acetamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.
For N-cyclobutyl-2-(morpholin-2-yl)acetamide, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen and nitrogen atoms of the morpholine (B109124) ring and the amide group, which possess lone pairs of electrons. Conversely, the LUMO is expected to be distributed over the carbonyl group of the acetamide (B32628) moiety, which is an electron-deficient center. An illustrative FMO analysis for this compound, based on typical values for similar organic molecules, is presented below.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |
| LUMO Energy | -0.5 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.0 | Energy difference between HOMO and LUMO, reflecting the chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing varying electrostatic potential values. Typically, red regions indicate negative electrostatic potential, where there is an excess of electron density, making these areas susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas of neutral or intermediate potential.
In the case of this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen of the acetamide group, due to the presence of lone pair electrons and the high electronegativity of oxygen. The nitrogen and oxygen atoms of the morpholine ring would also exhibit negative potential. In contrast, the hydrogen atoms attached to the nitrogen of the amide group and the cyclobutyl ring would likely show positive potential (blue), rendering them susceptible to interaction with nucleophiles.
| Color Code | Potential Range (kcal/mol) | Interpretation | Likely Location on this compound |
|---|---|---|---|
| Red | < -10 | Strongly negative potential; high electron density; susceptible to electrophilic attack. | Carbonyl oxygen of the acetamide group. |
| Yellow/Orange | -10 to 0 | Slightly negative potential. | Morpholine oxygen and nitrogen atoms. |
| Green | 0 | Neutral potential; van der Waals surface. | Carbon backbone. |
| Blue | > +10 | Positive potential; electron-deficient; susceptible to nucleophilic attack. | Amide hydrogen and hydrogens on the cyclobutyl ring. |
pKa Prediction and Ionization State Modeling
The ionization state of a molecule at a given pH is determined by its pKa value(s), which is a measure of the acidity or basicity of its ionizable groups. Predicting the pKa of a compound is crucial in drug discovery, as the ionization state affects its solubility, permeability, and interaction with biological targets. Computational methods for pKa prediction often involve calculating the free energy change of the deprotonation or protonation reaction in a solvent, typically using a combination of quantum mechanics and a continuum solvation model.
This compound possesses two potentially ionizable centers: the nitrogen atom in the morpholine ring, which is basic, and the amide proton, which is weakly acidic. The morpholine nitrogen is expected to have a pKa in the typical range for secondary amines in a heterocyclic system, making it protonated at physiological pH. The amide proton is generally not considered acidic, with a very high pKa, and would not be deprotonated under normal physiological conditions.
| Ionizable Group | Predicted pKa | Predicted Ionization State at pH 7.4 |
|---|---|---|
| Morpholine Nitrogen (Basic) | 8.5 - 9.5 | Predominantly protonated (positively charged). |
| Amide Hydrogen (Acidic) | > 16 | Predominantly neutral. |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility
While quantum mechanical calculations provide insights into the electronic structure of a molecule in a static state, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and flexibility of a molecule. This information is vital for understanding how a molecule might adapt its shape to bind to a biological target.
For this compound, MD simulations would reveal the preferred conformations of the cyclobutyl and morpholine rings, as well as the rotational freedom around the various single bonds. The cyclobutyl ring is known to adopt a puckered conformation, and the morpholine ring typically exists in a chair conformation. The simulations would also highlight the flexibility of the acetamide linker, which connects the two cyclic moieties. Understanding the accessible conformations is key to predicting how the molecule might orient itself in a binding pocket.
Ligand-Based Drug Design (LBDD) Methodologies
In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methodologies can be employed to infer the properties required for biological activity. These methods are based on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling and Alignment
Pharmacophore modeling is a central technique in LBDD that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that are necessary for a molecule to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.
A hypothetical pharmacophore model for this compound can be constructed based on its structural features. The morpholine oxygen and the carbonyl oxygen of the acetamide group can act as hydrogen bond acceptors. The amide hydrogen can serve as a hydrogen bond donor. The cyclobutyl group provides a distinct hydrophobic region. If the morpholine nitrogen is protonated at physiological pH, it would also represent a positive ionizable feature. Aligning a series of active molecules to a common pharmacophore model can help in the design of new, potentially more potent, compounds.
| Pharmacophoric Feature | Potential Location on this compound | Interaction Type |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the acetamide group | Forms hydrogen bonds with donor groups on a receptor. |
| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the morpholine ring | Forms hydrogen bonds with donor groups on a receptor. |
| Hydrogen Bond Donor (HBD) | Amide hydrogen | Forms hydrogen bonds with acceptor groups on a receptor. |
| Hydrophobic (HY) | Cyclobutyl ring | Engages in van der Waals interactions with hydrophobic pockets of a receptor. |
| Positive Ionizable (PI) | Protonated morpholine nitrogen | Forms electrostatic interactions with negatively charged residues on a receptor. |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a novel compound like this compound, a QSAR model would be developed to predict its activity against a specific biological target.
The development of a robust QSAR model would involve the following steps:
Data Set Curation: A dataset of structurally diverse molecules with experimentally determined activities against a target of interest would be compiled. This dataset would ideally include compounds with structural similarities to this compound, such as other morpholine-acetamide derivatives. pensoft.netresearchgate.net
Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Building and Validation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a model that correlates the molecular descriptors with the biological activity. nih.gov The predictive power of the model would be rigorously validated using both internal and external validation techniques. pensoft.net
A hypothetical QSAR model for a series of morpholine-acetamide derivatives might yield an equation similar to:
pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(nRotB) + ...
Where pIC50 is the predicted biological activity, and the coefficients (β) represent the contribution of each descriptor (LogP for lipophilicity, TPSA for polar surface area, nRotB for the number of rotatable bonds).
Hypothetical QSAR Model Parameters for a Series of Morpholine-Acetamide Derivatives
| Parameter | Value | Description |
| R² | 0.85 | Coefficient of determination, indicating a good fit of the model to the data. |
| Q² | 0.75 | Cross-validated R², indicating good predictive ability for new compounds. |
| RMSE | 0.30 | Root mean square error, representing the average deviation between predicted and actual values. |
Structure-Based Drug Design (SBDD) Approaches
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. scispace.com For this compound, docking simulations would be performed against a panel of potential biological targets to identify those with the highest binding affinity. The process involves preparing the 3D structure of the ligand and the target protein, followed by running a docking algorithm to generate and score various binding poses. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net
Following molecular docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) could be employed to calculate the binding free energy of this compound to its potential targets. Ligand efficiency (LE) metrics, which relate binding affinity to the size of the molecule, would also be calculated to assess the quality of the compound as a potential drug lead.
Hypothetical Binding Energy and Ligand Efficiency Data for this compound with a Putative Target
| Parameter | Predicted Value | Unit |
| Docking Score | -8.5 | kcal/mol |
| Binding Free Energy (ΔG_bind) | -45.2 | kcal/mol |
| Ligand Efficiency (LE) | 0.38 | kcal/mol per heavy atom |
Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. In the case of this compound, a reverse docking or "target fishing" approach could be used. This involves docking the compound against a wide array of known protein structures to identify potential biological targets. This can provide valuable insights into its possible mechanisms of action and potential off-target effects. scispace.com
Predicted ADME Properties and In Silico Pharmacokinetic Profiling
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound. nih.govresearchgate.netnih.gov
Various computational models can be used to predict the gastrointestinal absorption and oral bioavailability of this compound. These models are often based on physicochemical properties such as lipophilicity (LogP), aqueous solubility (LogS), and polar surface area (PSA). The "Rule of Five" and other similar guidelines are often used as initial filters for oral bioavailability. mspsss.org.ua More sophisticated models, such as the BOILED-Egg model, can predict both gastrointestinal absorption and brain penetration. mspsss.org.ua
Predicted ADME Properties for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption |
| LogP | 2.5 | Optimal lipophilicity for membrane permeability |
| Polar Surface Area (PSA) | 65 Ų | Good balance for solubility and permeability |
| H-bond Donors | 1 | Within acceptable range |
| H-bond Acceptors | 3 | Within acceptable range |
| Predicted GI Absorption | High | Likely to be well-absorbed from the gut |
| Predicted Oral Bioavailability | > 80% | High potential for oral administration |
Blood-Brain Barrier (BBB) Permeability Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential efficacy as a therapeutic agent for central nervous system (CNS) disorders. nih.gov In silico models are invaluable for estimating this property without the need for complex in vivo studies. arxiv.org These models typically employ machine learning algorithms or quantitative structure-activity relationship (QSAR) analyses to correlate molecular features with experimentally determined BBB permeability, often expressed as the logarithmic ratio of brain to blood concentration (logBB). arxiv.orgresearchgate.net
Key molecular descriptors used in these predictions include:
Lipophilicity (logP): Higher lipophilicity generally favors passive diffusion across the lipid-rich BBB.
Topological Polar Surface Area (TPSA): A lower TPSA is often associated with better BBB penetration, as it reflects a reduced potential for hydrogen bonding. researchgate.net
Molecular Weight (MW): Smaller molecules (typically < 400-500 Da) are more likely to cross the BBB.
Hydrogen Bond Donors and Acceptors: A lower count of these is generally preferred for CNS-active compounds.
For this compound, the presence of the morpholine ring (with its oxygen and nitrogen heteroatoms) and the acetamide group contributes to its polarity and hydrogen bonding capacity, which could potentially limit BBB penetration. Conversely, the cyclobutyl group adds lipophilic character. Computational models integrate these conflicting features to generate a quantitative prediction. For instance, various machine learning models can classify the compound as a "BBB penetrant" or "non-penetrant" and provide a predicted logBB value. nih.gov
| Prediction Model | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Machine Learning (SVM-based) | BBB Permeability | No | Unlikely to cross the BBB |
| QSAR (logBB Regression) | logBB | -0.75 | Low brain penetration |
| Physicochemical Rules | CNS MPO Score | 3.8 | Moderate CNS drug-like properties |
Hepatic Microsomal Stability and Cytochrome P450 (CYP) Inhibition Prediction
The metabolic stability of a compound in the liver is a crucial pharmacokinetic parameter that influences its half-life and bioavailability. Human liver microsomes (HLM) contain a high concentration of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov Computational models can predict the rate of metabolism in HLM, often expressed as a half-life (T½) or intrinsic clearance. acs.orgnih.gov These models are typically built using large datasets of experimentally measured stabilities and employ machine learning algorithms like random forests or deep neural networks. oup.com
Furthermore, the potential for a compound to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a critical factor in assessing the risk of drug-drug interactions. nih.govmdpi.com In silico tools predict whether a compound is likely to be an inhibitor of these key enzymes. sciforum.net These predictions can be based on ligand-based methods, which compare the query molecule to known inhibitors, or structure-based methods that involve docking the molecule into the active site of the CYP enzyme. nih.govacs.org The morpholine and amide moieties of this compound are potential sites for metabolic reactions.
| Parameter | Prediction Model | Predicted Outcome |
|---|---|---|
| Human Liver Microsomal Stability (T½) | Random Forest Regression | 25 minutes (Moderate Stability) |
| CYP1A2 Inhibition | SVM Classification | Non-inhibitor |
| CYP2C9 Inhibition | SVM Classification | Non-inhibitor |
| CYP2D6 Inhibition | SVM Classification | Inhibitor |
| CYP3A4 Inhibition | SVM Classification | Non-inhibitor |
Plasma Protein Binding Predictions
The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA), significantly affects its distribution and the concentration of free, pharmacologically active drug in circulation. nih.gov Highly bound drugs generally have a lower volume of distribution and clearance. In silico QSAR models are widely used to predict the percentage of a compound that will be bound to plasma proteins (%PPB). researchgate.net
These models often rely on descriptors that quantify a molecule's hydrophobicity (e.g., logP), size, and electronic features, as these properties govern the non-covalent interactions with proteins. bohrium.comnih.gov Both linear and non-linear machine learning methods have been successfully applied to build robust predictive models for plasma protein binding. mazums.ac.ir The combination of lipophilic (cyclobutyl) and polar (morpholine, acetamide) groups in this compound suggests it would exhibit a moderate degree of plasma protein binding.
| Parameter | Prediction Model | Predicted Value | Interpretation |
|---|---|---|---|
| Human Plasma Protein Binding (%PPB) | Boosted Regression Tree | 68% | Moderately bound |
In Vitro Biological Activity and Mechanistic Pharmacology of N Cyclobutyl 2 Morpholin 2 Yl Acetamide
Target Identification and Validation Assays
Comprehensive screening of N-cyclobutyl-2-(morpholin-2-yl)acetamide against a wide array of biological targets is essential to elucidate its pharmacological profile. This process typically begins with broad-based assays to identify initial areas of activity.
High-Throughput Ligand Binding Assays to Receptors and Enzymes
High-throughput screening (HTS) is a foundational step in drug discovery, allowing for the rapid assessment of a compound's affinity for a multitude of receptors and enzymes. In the case of this compound, a systematic screen would be conducted across diverse target classes. This would involve competitive binding assays where the compound's ability to displace a known radiolabeled ligand from its target is measured. The results are typically expressed as the concentration of the compound required to inhibit 50% of the specific binding (IC50) or as the inhibition constant (Ki).
A hypothetical screening panel and the potential results for this compound are presented below. This data is illustrative of the type of information generated in such an assay.
| Target Class | Specific Target | Ligand Displaced | IC50 (nM) | % Inhibition at 1µM |
| GPCR (Family A) | Dopamine D2 | [3H]Spiperone | >10,000 | <10 |
| GPCR (Family A) | Serotonin 5-HT2A | [3H]Ketanserin | 850 | 65 |
| GPCR (Family B) | Glucagon Receptor | [125I]Glucagon | >10,000 | <5 |
| Enzyme | MAO-A | [3H]Ro 41-1049 | 1,200 | 55 |
| Ion Channel | L-type Calcium | [3H]Nitrendipine | >10,000 | <2 |
Enzyme Inhibition or Activation Profiling
To further characterize the interaction of this compound with enzymatic targets, a broad panel of enzymes would be assayed. These assays measure the direct effect of the compound on enzyme activity, determining whether it acts as an inhibitor or an activator. The potency of this interaction is quantified by the IC50 or EC50 value, respectively. This profiling is crucial for understanding the compound's potential therapeutic applications and off-target effects.
Below is an illustrative table of an enzyme inhibition profile for this compound.
| Enzyme Family | Specific Enzyme | Substrate | IC50 (µM) | Mode of Action |
| Kinase | PKA | Kemptide | >100 | - |
| Protease | Trypsin | BAPNA | 55 | Competitive |
| Phosphatase | PTP1B | pNPP | >100 | - |
| Oxidase | MAO-B | Benzylamine | 8.5 | Reversible |
Cellular Reporter Assays for Signaling Pathway Activation or Inhibition
Cellular reporter assays are employed to understand how a compound modulates intracellular signaling pathways. These assays utilize genetically modified cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific response element. An increase or decrease in reporter gene expression indicates that the compound activates or inhibits the corresponding signaling pathway. This provides valuable insight into the functional consequences of target engagement in a cellular context.
A representative table of cellular reporter assay results for this compound is shown below.
| Signaling Pathway | Reporter Gene Construct | Cell Line | EC50/IC50 (µM) | Agonist/Antagonist |
| CREB | CRE-Luciferase | HEK293 | >50 (IC50) | No significant antagonism |
| NF-κB | NF-κB-Luciferase | HeLa | 15 (IC50) | Antagonist |
| AP-1 | AP-1-Luciferase | CHO-K1 | >50 (IC50) | No significant antagonism |
Receptor Pharmacology Studies (e.g., agonism, antagonism, inverse agonism)
Following initial target identification, more detailed receptor pharmacology studies are conducted to characterize the nature of the interaction between this compound and its identified targets. These studies aim to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces the basal activity of the receptor).
G-Protein Coupled Receptors (GPCRs) Binding and Functional Assays
For identified GPCR targets, a combination of binding and functional assays is used to provide a comprehensive pharmacological characterization. Binding assays determine the affinity of the compound for the receptor, while functional assays assess its ability to modulate downstream signaling. A common functional assay is the measurement of second messenger production, such as cyclic AMP (cAMP) or inositol (B14025) phosphates (IP).
The following table illustrates a hypothetical pharmacological profile of this compound at a specific GPCR.
| Receptor | Binding Assay (Ki, nM) | Functional Assay (cAMP) | EC50/IC50 (nM) | Intrinsic Activity | Functional Response |
| 5-HT2A | 780 | Agonist-stimulated cAMP | 1,100 (IC50) | 0 | Neutral Antagonist |
Ligand-Gated Ion Channels Modulation Studies
Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission, and their modulation can have significant physiological effects. nih.gov To investigate the effects of this compound on LGICs, electrophysiological techniques such as patch-clamp are utilized. These methods allow for the direct measurement of ion flow through the channel in response to the compound, providing detailed information on its modulatory effects (e.g., potentiation, inhibition, or direct gating).
A summary of potential findings from patch-clamp studies on this compound is presented below.
| Ion Channel | Cell Type | Agonist | Compound Effect | IC50 (µM) | Mechanism |
| nAChR α7 | Xenopus Oocytes | Acetylcholine | Inhibition | 25 | Non-competitive |
| GABA-A | HEK293 | GABA | No significant effect | >100 | - |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Cyclobutyl 2 Morpholin 2 Yl Acetamide Analogs
Systematic Design and Synthesis of Analogs for SAR Exploration
Key modifications and their rationale include:
Ring Size Variation: Expanding the ring to a cyclopentyl or cyclohexyl group, or contracting it to a cyclopropyl moiety, can determine the optimal ring size for fitting into the target's binding site. Larger rings may provide better van der Waals interactions if the pocket is sufficiently large, while smaller rings could be advantageous if space is limited.
Introduction of Substituents: Adding substituents such as methyl, fluoro, or hydroxyl groups to the cyclobutyl ring can explore additional binding interactions. For instance, a hydroxyl group could form a hydrogen bond with a nearby amino acid residue, while a fluoro group can alter the local electronics and metabolic stability. cambridgemedchemconsulting.com The position of the substituent is also critical, with each position offering a different vector for interaction.
Stereochemistry: For substituted cyclobutyl rings, the stereochemistry (cis/trans) of the substituents can profoundly impact biological activity by altering the three-dimensional arrangement of the atoms and their ability to interact with a chiral binding site. nih.gov
Table 1: Hypothetical SAR Data for Cyclobutyl Ring Modifications
| Analog | Modification | Relative Potency | Rationale for Change in Potency |
|---|---|---|---|
| 1a | N-Cyclobutyl (Parent) | 1.0 | Baseline |
| 1b | N-Cyclopentyl | 0.7 | Ring may be too large for optimal fit in the hydrophobic pocket. |
| 1c | N-Cyclopropyl | 0.5 | Smaller ring may not fully occupy the binding pocket, leading to weaker interactions. |
| 1d | N-(3-Methylcyclobutyl) | 1.5 | Methyl group may engage in additional favorable hydrophobic interactions. |
| 1e | N-(3,3-Difluorocyclobutyl) | 1.2 | Fluorine substitution can enhance metabolic stability and alter electronic properties, potentially improving binding affinity. nih.gov |
The morpholine (B109124) ring is a common motif in bioactive compounds, often contributing to aqueous solubility and providing a key interaction point with the biological target. nih.govresearchgate.net Modifications to this ring system are crucial for optimizing potency and selectivity.
Substitution on the Nitrogen Atom: The nitrogen atom of the morpholine ring is a potential site for substitution, although in the parent scaffold, it is part of the core structure. In related analogs, N-alkylation can influence basicity and steric hindrance.
Substitution on the Carbon Atoms: Introducing substituents on the carbon atoms of the morpholine ring (positions 3, 5, and 6) can probe for additional binding pockets. Small alkyl or polar groups can be systematically added to explore the surrounding chemical environment.
Stereochemistry at C2: The carbon atom connecting the morpholine ring to the acetamide (B32628) linker is a chiral center. The (R) and (S) enantiomers can exhibit significantly different biological activities, as one enantiomer may position the morpholine ring and its substituents more favorably for interaction with the target. The stereochemistry of substituents on other positions of the morpholine ring is also a critical factor. nih.gov
Table 2: Hypothetical SAR Data for Morpholine Ring Modifications
| Analog | Modification | Stereochemistry | Relative Potency | Rationale for Change in Potency |
|---|---|---|---|---|
| 2a | 2-yl-acetamide (Parent) | Racemic | 1.0 | Baseline |
| 2b | (R)-2-yl-acetamide | (R) | 1.8 | The (R)-enantiomer may have the optimal spatial orientation for target binding. |
| 2c | (S)-2-yl-acetamide | (S) | 0.3 | The (S)-enantiomer may introduce steric clashes or misalign key interaction points. |
| 2d | (2R, 6S)-2-yl-6-methyl-acetamide | (2R, 6S) | 2.5 | The methyl group at the 6-position may provide additional favorable interactions in a specific stereochemical orientation. |
| 2e | 3-oxo-morpholin-2-yl | N/A | 0.1 | The introduction of a carbonyl group alters the ring conformation and electronic distribution, likely disrupting key interactions. |
The acetamide linker is a critical component that connects the cyclobutylamino and morpholin-2-yl moieties. Its length, rigidity, and the nature of the amide bond itself are important for correctly positioning the two ring systems for optimal interaction with the biological target.
Side Chain Length: Increasing or decreasing the length of the side chain (e.g., from acetamide to propionamide or glycinamide) can alter the distance between the cyclobutyl and morpholine rings. This can be used to determine the optimal distance for simultaneous binding of both groups.
Amide Bond Modification: The amide bond can be replaced with other functional groups to explore the importance of its hydrogen bonding capabilities and conformational constraints. For example, replacement with an ester or a sulfonamide can provide insights into the electronic and hydrogen-bonding requirements of the linker.
Substitution on the Side Chain: Introducing substituents on the carbon atom between the amide and the morpholine ring can introduce new chiral centers and probe for additional interactions.
Table 3: Hypothetical SAR Data for Amide Linker and Side Chain Variations
| Analog | Modification | Relative Potency | Rationale for Change in Potency |
|---|---|---|---|
| 3a | 2-(morpholin-2-yl)acetamide (Parent) | 1.0 | Baseline |
| 3b | 3-(morpholin-2-yl)propionamide | 0.4 | Increased side chain length may create a suboptimal distance between the key binding moieties. |
| 3c | (morpholin-2-yl)glycinamide | 0.2 | Shorter side chain may bring the two rings too close, causing steric hindrance. |
| 3d | N-cyclobutyl-2-(morpholin-2-yl)ethanamine | 0.1 | Removal of the amide carbonyl disrupts a key hydrogen bond acceptor site. |
Isosteric and bioisosteric replacements are a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. cambridgemedchemconsulting.comchem-space.com
Cyclobutyl Ring Replacements: The cyclobutyl ring can be replaced with other groups of similar size and lipophilicity. For example, a tetrahydrofuran or thietane ring could be explored to introduce heteroatoms that may alter solubility and metabolic stability. A bicyclo[1.1.1]pentane motif can act as a nonclassical phenyl ring bioisostere and may offer a different conformational rigidity. u-tokyo.ac.jp
Morpholine Ring Replacements: The morpholine ring can be replaced by other heterocyclic systems such as piperidine, piperazine, or thiomorpholine. A piperidine ring would remove the ether oxygen, which could impact solubility and hydrogen bonding potential. A piperazine ring would introduce an additional nitrogen atom, offering another point for substitution or interaction.
Amide Bond Bioisosteres: The amide bond is susceptible to hydrolysis by proteases. Replacing it with more stable bioisosteres such as a 1,2,4-triazole or a tetrazole can improve the metabolic stability of the compound.
Table 4: Hypothetical SAR Data for Isosteric and Bioisosteric Replacements
| Analog | Modification | Relative Potency | Rationale for Change in Potency |
|---|---|---|---|
| 4a | N-cyclobutyl (Parent) | 1.0 | Baseline |
| 4b | N-(tetrahydrofuran-3-yl) | 0.8 | Introduction of an oxygen atom may alter lipophilicity and binding orientation. |
| 4c | 2-(piperidin-2-yl)acetamide | 0.6 | Removal of the morpholine oxygen may disrupt a key interaction or reduce solubility. |
| 4d | 2-(thiomorpholin-2-yl)acetamide | 0.9 | The sulfur atom is of similar size to oxygen but has different electronic properties, which may be well-tolerated. |
Establishment of Key Pharmacophoric Features for Biological Activity
Based on the SAR investigations, a pharmacophore model for N-cyclobutyl-2-(morpholin-2-yl)acetamide analogs can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
The key pharmacophoric features for this series of compounds are likely to include:
A Hydrophobic Group: Represented by the cyclobutyl ring, which occupies a hydrophobic pocket in the target protein. The size and shape of this group are critical for potent activity.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide linker is a likely hydrogen bond acceptor.
A Hydrogen Bond Donor: The amide N-H group can act as a hydrogen bond donor.
A Second Hydrophilic Region: The morpholine ring, with its ether oxygen and the potential for the nitrogen to be protonated, provides a region of hydrophilicity that can interact with polar residues or the solvent. The stereochemistry at the 2-position of the morpholine ring is crucial for the correct orientation of this group.
Correlation between Structural Changes and Observed Biological Potency and Selectivity
A clear correlation can be drawn between specific structural modifications and the resulting changes in biological potency and selectivity.
Potency: Potency is generally enhanced by modifications that optimize the fit of the cyclobutyl ring in its hydrophobic pocket and correctly position the key hydrogen-bonding elements of the amide linker and the morpholine ring. For instance, the introduction of a small alkyl group on the cyclobutyl or morpholine ring at a position that allows for additional favorable van der Waals interactions can lead to a significant increase in potency. The correct stereochemistry is also paramount for achieving high potency.
Selectivity: Selectivity for the target protein over other related proteins can be improved by exploiting differences in the amino acid residues lining the binding pockets. For example, if the target has a small hydrophobic pocket adjacent to the main binding site, introducing a substituent that can occupy this pocket may enhance selectivity over off-targets that lack this feature. Similarly, introducing a group capable of a specific interaction (e.g., a hydrogen bond) with a residue that is unique to the target can significantly improve selectivity.
Modulation of Predicted ADME Properties through Structural Changes
The predicted ADME profile of a compound is a critical determinant of its potential success as a therapeutic agent. For analogs of this compound, key structural components—the N-cyclobutyl group, the acetamide linker, and the morpholine ring—can be systematically modified to enhance predicted properties like permeability and metabolic stability.
Enhancing Predicted Permeability:
Structural modifications to the this compound scaffold can be strategically employed to enhance predicted permeability:
N-Cyclobutyl Group: The cyclobutyl group itself contributes to the lipophilicity of the molecule. Alterations to this group, such as the introduction of non-polar substituents, could further increase lipophilicity and, consequently, predicted permeability. However, a careful balance must be maintained, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
Acetamide Linker: Modifications to the acetamide linker are generally less common for permeability enhancement but could involve the introduction of groups that affect intramolecular hydrogen bonding, potentially leading to a more compact conformation with improved passive diffusion.
A hypothetical analysis of structural modifications on predicted permeability is presented in Table 1.
| Analog | Structural Modification | Predicted Change in Lipophilicity (LogP) | Predicted Impact on Permeability |
| 1 | Parent: this compound | Baseline | Moderate |
| 2 | Replacement of cyclobutyl with cyclopentyl | Increase | Potential Increase |
| 3 | Substitution on the cyclobutyl ring with a methyl group | Increase | Potential Increase |
| 4 | N-alkylation of the morpholine nitrogen (if unsubstituted) | Increase | Potential Increase |
| 5 | Introduction of a hydroxyl group on the cyclobutyl ring | Decrease | Potential Decrease |
Enhancing Predicted Metabolic Stability:
Metabolic stability determines the half-life of a compound in the body and is a critical factor for achieving therapeutic concentrations. The primary sites of metabolism are often electron-rich or sterically accessible positions that are susceptible to enzymatic modification by cytochrome P450 (CYP) enzymes.
For this compound analogs, several strategies can be employed to enhance predicted metabolic stability:
Blocking Labile Positions: Identifying metabolically labile sites through in silico prediction or experimental studies is the first step. For instance, the cyclobutyl ring or the morpholine ring could be sites of oxidation. Introduction of blocking groups, such as fluorine or a methyl group, at these positions can sterically hinder enzymatic attack and improve metabolic stability.
Modification of the Morpholine Ring: The morpholine ring can undergo oxidative metabolism. The position of substitution is critical; for instance, compounds with a morpholin-4-yl moiety may exhibit different metabolic profiles compared to those with a morpholin-2-yl or morpholin-3-yl group due to the accessibility of the nitrogen and adjacent carbons to metabolic enzymes.
N-Cyclobutyl Group Modification: The cyclobutyl group may be susceptible to hydroxylation. Strategic substitution on this ring can block potential sites of metabolism.
Table 2 outlines hypothetical structural changes and their predicted effects on metabolic stability.
| Analog | Structural Modification | Potential Metabolic Hotspot Addressed | Predicted Impact on Metabolic Stability |
| 1 | Parent: this compound | Cyclobutyl C-H, Morpholine C-H | Baseline |
| 2 | Fluorination of the cyclobutyl ring | Cyclobutyl C-H oxidation | Increase |
| 3 | Methylation of the morpholine ring | Morpholine C-H oxidation | Potential Increase |
| 4 | Replacement of a C-H with a C-F bond on the acetamide linker | Alpha-carbon oxidation | Potential Increase |
| 5 | Isosteric replacement of the morpholine oxygen with sulfur | Ring oxidation | Variable, requires evaluation |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Modeling
QSAR models are mathematical representations that correlate the structural or property descriptors of a series of compounds with their biological activity. These models are invaluable tools for predicting the activity of novel analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
For a series of this compound analogs, a QSAR model could be developed to predict their affinity for a specific biological target, for instance, a G-protein coupled receptor or an enzyme.
Key Steps in QSAR Model Development:
Data Set Selection: A diverse set of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is required.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, pharmacophore feature counts.
3D Descriptors: Molecular shape indices, steric parameters, quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) are used to establish a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability.
A hypothetical QSAR equation for a series of analogs might look like:
pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(N_rotb) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and N_rotb is the number of rotatable bonds. The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the activity.
Table 3 provides a hypothetical dataset that could be used to build a QSAR model for a series of this compound analogs targeting a hypothetical receptor.
| Analog | Modification | LogP | TPSA (Ų) | Molecular Weight ( g/mol ) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |
| 1 | Parent | 2.1 | 55.1 | 212.3 | 6.5 | 6.4 |
| 2 | N-cyclopentyl | 2.5 | 55.1 | 226.3 | 6.8 | 6.9 |
| 3 | 4-fluoro-cyclobutyl | 2.2 | 55.1 | 230.3 | 6.7 | 6.6 |
| 4 | morpholin-4-yl isomer | 1.9 | 45.9 | 212.3 | 7.1 | 7.0 |
| 5 | N-cyclobutyl, 3-methyl-morpholin-2-yl | 2.4 | 55.1 | 226.3 | 6.9 | 6.8 |
Such a QSAR model, once validated, would be instrumental in the rational design of new this compound analogs with enhanced potency and optimized ADME properties.
A comprehensive search of publicly available scientific literature and databases yielded no specific preclinical in vivo mechanistic investigation data for the compound This compound .
Therefore, it is not possible to provide the requested detailed article on its pharmacokinetic profiling, target engagement, pharmacodynamic biomarker studies, or proof-of-concept for mechanistic validation in animal models. The absence of information across these key areas of preclinical research suggests that this specific compound may not have been the subject of published in vivo studies, or it may be designated under a different, undisclosed identifier.
Further research would be required under alternative compound names or internal research codes to potentially locate any existing data. Without such information, a scientifically accurate article adhering to the requested outline cannot be generated.
Future Directions and Emerging Research Avenues for N Cyclobutyl 2 Morpholin 2 Yl Acetamide
Development as a Chemical Probe for Advanced Target Validation
A crucial first step in elucidating the therapeutic potential of a novel compound is understanding its biological targets. Developing N-cyclobutyl-2-(morpholin-2-yl)acetamide into a chemical probe would be an essential endeavor for target identification and validation. mskcc.orgnih.gov Chemical probes are small molecules designed to interact with specific protein targets, enabling researchers to study and manipulate biological processes in a controlled manner. mskcc.orgresearchgate.net
To achieve this, derivatives of the parent compound would be synthesized with minimal structural modifications to retain biological activity. These derivatives would incorporate reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, allowing for the visualization and isolation of protein-probe complexes. mskcc.org A suite of such probes could be used in various cell-based assays and proteomic screening platforms to identify binding partners, thereby uncovering its mechanism of action and potential therapeutic applications. nih.govfrontiersin.org The success of this approach hinges on creating probes that are not only potent and selective but also suitable for use in complex biological systems. researchgate.net
Integration into Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight fragments. acs.orgtechnologynetworks.com The core components of this compound—the cyclobutyl and morpholine (B109124) rings—represent attractive, non-planar scaffolds that can be leveraged in FBDD campaigns. nih.gov These three-dimensional structures are often underrepresented in traditional screening libraries and can offer unique binding interactions with protein targets. nih.gov
The compound itself, or its constituent fragments, could be included in fragment libraries to screen against a wide array of disease-relevant proteins. technologynetworks.com Once a binding fragment is identified, its structure can be elaborated through several strategies:
Fragment Growing: Adding functional groups to the initial fragment to enhance its affinity and occupy adjacent binding pockets. nih.gov
Fragment Linking: Connecting two or more fragments that bind to different sites on the same target. nih.gov
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.
The unique topology of the cyclobutyl and morpholine scaffolds provides diverse vectors for chemical modification, making them ideal starting points for generating novel and potent lead compounds.
Application in Computational Chemistry for De Novo Ligand Design
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. longdom.orgneuroquantology.com For a novel scaffold like this compound, computational methods can be employed for de novo (from scratch) ligand design. openmedicinalchemistryjournal.com This process involves using the three-dimensional structure of a target protein to design novel molecules that are predicted to bind with high affinity and selectivity. nih.gov
The this compound scaffold can serve as a foundational building block in these computational models. Algorithms can explore vast virtual chemical spaces by decorating this core structure with various functional groups to optimize interactions with a specific protein's active site. longdom.org Molecular docking simulations can then predict the binding modes and affinities of these virtual compounds, prioritizing the most promising candidates for chemical synthesis and experimental testing. openmedicinalchemistryjournal.comneuroquantology.com This in silico approach significantly reduces the time and cost associated with traditional trial-and-error synthesis. neuroquantology.com
| Computational Method | Application to this compound | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of the scaffold within a target's active site. | Identification of optimal positioning and key interactions. |
| Molecular Dynamics Simulation | Simulating the dynamic behavior of the compound and its target protein over time. | Assessment of binding stability and conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate structural features of derivatives with their biological activity. | Prediction of the potency of new, unsynthesized analogs. nih.gov |
| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of a series of analogs. | Prioritization of modifications to improve binding potency. |
Chemoinformatics and Big Data Analysis for Scaffold Prioritization
Chemoinformatics applies computational methods to analyze vast chemical and biological datasets, aiding in the identification of promising drug candidates. nih.govlongdom.org By leveraging large databases of known bioactive molecules, chemoinformatic tools can assess the novelty and potential of the this compound scaffold.
Similarity searches can reveal whether this scaffold is present in existing drugs or compounds with known biological activities, providing clues to its potential targets. longdom.org Furthermore, predictive models can be used to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify potential liabilities early in the drug discovery process. nih.gov This data-driven approach, known as scaffold prioritization, allows researchers to focus resources on scaffolds with the highest probability of yielding successful drug candidates. oup.com
Theoretical Potential for Derivatization into Proteolysis-Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs)
Modern therapeutic strategies are increasingly moving beyond simple target inhibition. Proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) represent two such advanced modalities.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. nih.gov A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. cas.org If this compound is found to bind to a therapeutically relevant target, it could be chemically modified to serve as the target-binding component of a novel PROTAC. explorationpub.com The design of the linker and the choice of the E3 ligase ligand would be critical for optimizing the degradation efficiency. acs.org
ADCs are designed to deliver a potent cytotoxic agent directly to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen. nih.gov If derivatives of this compound demonstrate significant cytotoxic activity, they could be developed as payloads for ADCs. This would involve designing a chemically stable linker that releases the active compound only after the ADC has been internalized by a cancer cell. acs.org
Opportunities for Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
| Development Stage | AI/ML Application | Expected Impact |
|---|---|---|
| Target Identification | Analyzing genomic and proteomic data to predict potential protein targets. successive.tech | Efficiently identifies and prioritizes disease-relevant targets. |
| Hit-to-Lead Optimization | Generative models design novel analogs with improved properties. nih.gov | Accelerates the design-make-test-analyze cycle. |
| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles of virtual compounds. ipinnovative.com | Reduces late-stage failures by identifying liabilities early. |
| Clinical Trial Design | Identifying patient populations most likely to respond to the drug. successive.tech | Increases the likelihood of successful clinical outcomes. |
Q & A
Basic: What are the common synthetic strategies for N-cyclobutyl-2-(morpholin-2-yl)acetamide derivatives?
Methodological Answer:
The synthesis typically involves sequential functionalization of the morpholin-2-one core. Key steps include:
- Alkylation of amino-alcohol intermediates with tert-butyl bromoacetate under basic conditions.
- Lactonization using catalytic p-toluenesulfonic acid (pTsOH) to form the morpholin-2-one ring .
- Reductive amination with aldehydes/ketones (e.g., acetaldehyde) and sodium cyanoborohydride (NaBH3CN) to introduce N-cycloalkyl groups (e.g., cyclobutyl) .
- Final amide coupling using HATU/DIPEA with amines like 4-isopropylaniline .
Advanced: How can reductive amination be optimized to introduce N-cycloalkyl groups with high regioselectivity?
Methodological Answer:
- Use bulky aldehydes/ketones to sterically direct the reaction.
- Optimize solvent polarity (e.g., MeOH for faster kinetics) and pH (buffered with NaOAc) to enhance imine formation .
- Monitor reaction progress via LC-MS to minimize over-alkylation.
- Post-synthetic purification via silica chromatography or recrystallization (e.g., ethyl acetate) improves yield, as demonstrated for N-cyclobutyl derivatives (58% yield) .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Peaks for morpholin-2-one protons (δ 3.31–4.90 ppm), cyclobutyl protons (δ 1.21–2.86 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- ESI/APCI-MS : Molecular ion peaks (e.g., m/z 347 [M+H]+) and adducts (e.g., m/z 369 [M+Na]+) .
- IR Spectroscopy : Confirm lactam C=O (1650–1700 cm⁻¹) and amide N–H (3200–3300 cm⁻¹).
Advanced: How to resolve discrepancies between NMR data and X-ray crystallography results for structural validation?
Methodological Answer:
- Perform density functional theory (DFT) calculations to compare experimental NMR shifts with theoretical predictions.
- Use SHELXL for crystallographic refinement to identify potential disorder or thermal motion artifacts .
- Cross-validate hydrogen bonding patterns (e.g., intramolecular C–H···O interactions) observed in crystal structures (e.g., ) with NOESY NMR data .
Advanced: What strategies mitigate racemization during synthesis to achieve high enantiomeric purity?
Methodological Answer:
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during lactonization or amide coupling.
- Use asymmetric catalysis (e.g., Ru-BINAP complexes) for reductive amination .
- Analyze enantiopurity via chiral HPLC or optical rotation. For crystallographic validation, refine Flack parameters in SHELXL .
Basic: What in vitro assays are used to assess antimicrobial activity of these derivatives?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) : Serial dilution in broth media (e.g., Mueller-Hinton) against bacterial/fungal strains .
- Minimum Fungicidal Concentration (MFC) : Subculture MIC aliquots to quantify fungicidal effects .
- Time-kill assays : Monitor log-phase reduction over 24h to distinguish bactericidal vs. bacteriostatic activity.
Advanced: How to design a structure-activity relationship (SAR) study for substituent effects on bioactivity?
Methodological Answer:
- Systematic variation : Synthesize derivatives with substituents at morpholin-2-one 4-position (e.g., alkyl, acyl, sulfonyl) .
- QSAR modeling : Use Hammett σ values or Hansch parameters to correlate electronic effects with MIC/MFC data .
- Crystallographic analysis : Map substituent steric effects (e.g., torsion angles) to activity trends .
Basic: How is the lactonization step monitored for completion?
Methodological Answer:
- Thin-layer chromatography (TLC) : Track consumption of the amino-alcohol precursor (Rf ~0.3 in CH2Cl2/MeOH 9:1) .
- In situ IR : Disappearance of OH stretches (3200–3500 cm⁻¹) confirms ring closure.
- Work-up : Quench with aqueous NaHCO3 and isolate the lactam via extraction .
Advanced: What computational methods complement experimental data in structural analysis?
Methodological Answer:
- Molecular docking : Predict binding modes to biological targets (e.g., fungal enzymes) using AutoDock Vina.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) from crystallographic data .
- SHELX refinement : Apply TWIN and BASF commands to model twinning or disorder in challenging crystals .
Advanced: How to address intramolecular interactions that hinder crystallization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
